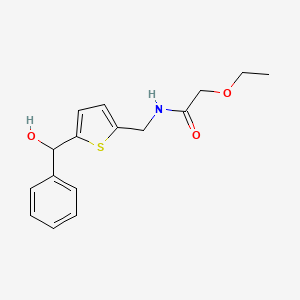

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9,16,19H,2,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNLJYHQBOJJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Hydroxy(phenyl)methyl)thiophene-2-carbaldehyde

A modified Friedel-Crafts alkylation attaches the hydroxyphenylmethyl group to thiophene. Using 2-formylthiophene and benzaldehyde derivatives in the presence of BF₃·Et₂O yields 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde.

Reaction Conditions

Reductive Amination to Form the Primary Amine

The aldehyde intermediate undergoes reductive amination with ammonium acetate and NaBH₃CN to produce 5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanamine.

Reaction Conditions

- Reactants : Aldehyde (1.0 eq), NH₄OAc (3.0 eq)

- Reducing Agent : NaBH₃CN (1.5 eq)

- Solvent : MeOH, RT, 6 h

- Yield : 72%

Amide Bond Formation with Ethoxyacetyl Chloride

The amine reacts with ethoxyacetyl chloride (prepared from ethoxyacetic acid and SOCl₂) in THF with triethylamine.

Reaction Conditions

- Reactants : Amine (1.0 eq), ethoxyacetyl chloride (1.1 eq)

- Base : Et₃N (2.0 eq)

- Solvent : THF, 0°C → RT, 24 h

- Yield : 85%

- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1)

Synthetic Pathway 2: Convergent Approach via Suzuki-Miyaura Coupling

Preparation of 5-Bromo-2-(aminomethyl)thiophene

Bromination of 2-(aminomethyl)thiophene using NBS in CCl₄ introduces a bromine at position 5.

Reaction Conditions

- Reactants : 2-(Aminomethyl)thiophene (1.0 eq), NBS (1.05 eq)

- Solvent : CCl₄, reflux, 4 h

- Yield : 89%

Suzuki-Miyaura Coupling with Hydroxyphenylboronic Acid

Palladium-catalyzed coupling attaches the hydroxyphenyl group:

Reaction Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2.0 eq)

- Solvent : DME/H₂O (4:1), 80°C, 12 h

- Yield : 76%

Amidation with Ethoxyacetic Acid

Carbodiimide-mediated coupling (EDC/HOBt) links the amine to ethoxyacetic acid.

Reaction Conditions

- Reactants : Amine (1.0 eq), ethoxyacetic acid (1.2 eq)

- Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)

- Solvent : DMF, RT, 24 h

- Yield : 81%

Synthetic Pathway 3: One-Pot Tandem Reaction

Simultaneous Thiophene Functionalization and Amide Formation

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

Challenges and Optimization Strategies

- Hydroxyl Group Protection : tert-Butyldimethylsilyl (TBS) protection prevents unintended side reactions during amidation. Deprotection with TBAF restores the hydroxyl group post-synthesis.

- Regioselectivity : Directed ortho-metalation (DoM) using LiTMP ensures precise functionalization at the thiophene’s 5-position.

- Scale-Up Considerations : Pathway 2 offers superior scalability (76% yield over three steps) compared to Pathway 3’s one-pot approach (65% yield).

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of a carbonyl compound from the hydroxy group.

Reduction: Formation of an alcohol from the carbonyl group in the acetamide moiety.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl group can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs from the evidence:

Key Observations:

- Thiophene vs. Thiazole/Thiazolidinone Cores: The target compound’s thiophene ring contrasts with thiazole or thiazolidinone cores in analogs .

- Ethoxy vs. Thioxo Groups : The ethoxy substituent in the target compound replaces thioxo groups found in compounds, likely enhancing solubility and reducing steric hindrance .

- Hydroxyphenylmethyl vs. Chlorophenyl/Methoxybenzylidene : The hydroxyphenylmethyl group may confer hydrogen-bonding capacity, differing from the electron-withdrawing chlorophenyl () or planar methoxybenzylidene () substituents.

Spectroscopic and Physicochemical Properties

- NMR Trends : and report distinct ¹H/¹³C NMR shifts for acetylthiophene (δ ~2.5 ppm for acetyl protons) and dichlorophenyl-thiazole systems (δ ~7.3–7.5 ppm for aromatic protons) . The target compound’s ethoxy and hydroxyphenyl groups would likely produce unique shifts (e.g., δ ~1.3–1.5 ppm for ethoxy CH₃ and δ ~5.0 ppm for hydroxyl protons).

- Melting Points: Higher melting points in thiazolidinone derivatives (e.g., 186–207°C in ) correlate with rigid, planar structures . The target compound’s flexible thiophene-methyl chain may reduce melting points compared to these analogs.

Biological Activity

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 423.6 g/mol. Its structure includes an ethoxy group, a thiophene ring, and a hydroxymethylphenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : The presence of hydroxyl groups suggests possible antioxidant properties, which could protect cells from oxidative stress.

- Cell Signaling Modulation : It may interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- A series of related compounds demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM .

- These compounds were shown to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Antiviral Properties

There is emerging evidence that compounds in the same class exhibit antiviral activities. Research indicates that certain structural features can enhance the efficacy against viral targets:

- Compounds with similar thiophene structures have shown effectiveness against various viruses, suggesting that this compound may also possess antiviral properties .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Antiproliferative Effects : A study on derivatives of thiophene demonstrated their capability to inhibit cancer cell growth effectively. The most potent derivatives had IC50 values below 50 μM in various cancer cell lines.

- Mechanistic Insights : Research involving structural analogs revealed that modifications in the thiophene ring significantly altered their interaction with target proteins involved in cancer progression and viral replication.

Data Tables

| Activity Type | IC50 Values (µM) | Cell Line/Model |

|---|---|---|

| Anticancer | 10 - 33 | MCF-7 (breast cancer) |

| Antiviral | Varies | Various viral models |

| Enzyme Inhibition | Varies | Specific enzyme assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.